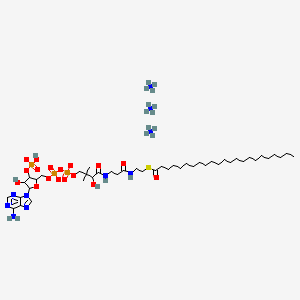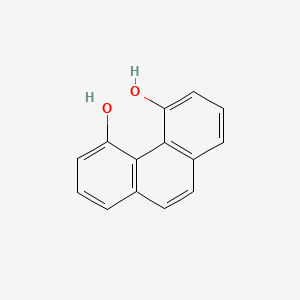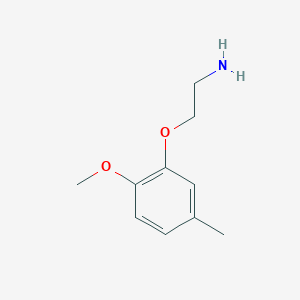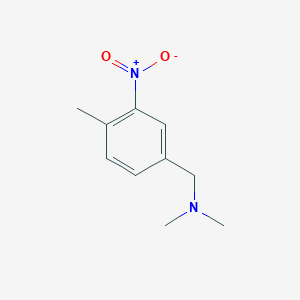![molecular formula C10H11BN2O2 B12085249 Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]- CAS No. 2225169-72-0](/img/structure/B12085249.png)
Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]- is a compound that features a boronic acid group attached to a phenyl ring, which is further substituted with an imidazole ring and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]- typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Attachment of the Boronic Acid Group: The boronic acid group is introduced through a reaction involving a boronic acid derivative and the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]- undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds and nucleophiles under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Substituted imidazole derivatives.
Applications De Recherche Scientifique
Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]- has a wide range of applications in scientific research:
Biology: Employed in the development of enzyme inhibitors and as a probe for studying biological processes involving boron-containing compounds[][4].
Mécanisme D'action
The mechanism by which boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazol-4-ylboronic acid: Similar structure but lacks the methyl group on the phenyl ring.
1H-Indazole-5-boronic acid: Contains an indazole ring instead of an imidazole ring.
1-Methyl-1H-pyrazole-4-boronic acid: Features a pyrazole ring instead of an imidazole ring.
Uniqueness
Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]- is unique due to the presence of both the imidazole ring and the methyl group on the phenyl ring, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets and enhances its utility in various applications.
Propriétés
Numéro CAS |
2225169-72-0 |
|---|---|
Formule moléculaire |
C10H11BN2O2 |
Poids moléculaire |
202.02 g/mol |
Nom IUPAC |
(4-imidazol-1-yl-2-methylphenyl)boronic acid |
InChI |
InChI=1S/C10H11BN2O2/c1-8-6-9(13-5-4-12-7-13)2-3-10(8)11(14)15/h2-7,14-15H,1H3 |
Clé InChI |
LICZRLRCQJFISO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=C(C=C1)N2C=CN=C2)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(3-Amino-5-fluorophenyl)formamido]acetamide](/img/structure/B12085178.png)
![Tributyl(2,2',3,3'-tetrahydro-[5,5'-bithieno[3,4-b][1,4]dioxin]-7-yl)stannane](/img/structure/B12085184.png)
![1-[[(Tetrahydro-2H-pyran-2-yl)oxy]methyl]cyclopropanemethanol](/img/structure/B12085199.png)
![(17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12085202.png)
![(2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid](/img/structure/B12085223.png)

![Boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]-](/img/structure/B12085230.png)



